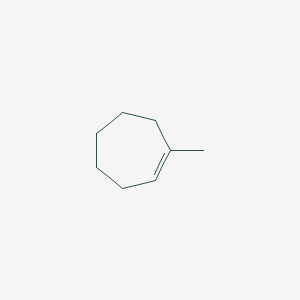

1-Methylcycloheptene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methylcycloheptene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-8-6-4-2-3-5-7-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREBNFRVGNTYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162972 | |

| Record name | 1-Methylcycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-25-4 | |

| Record name | 1-Methylcycloheptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcycloheptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcycloheptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methylcycloheptene and Its Analogs

Established Synthetic Pathways

The formation of 1-methylcycloheptene can be achieved through several conventional organic chemistry reactions. These methods are foundational for producing simple cycloalkenes.

Acid-Catalyzed Dehydration Approaches

A primary and straightforward method for synthesizing this compound is the acid-catalyzed dehydration of 1-methylcycloheptanol (B1596526). ontosight.aijuliethahn.com This elimination reaction involves treating the tertiary alcohol with a strong acid, such as phosphoric acid or sulfuric acid, and heat. wpmucdn.comwpmucdn.com The reaction proceeds via an E1 mechanism. The alcohol's hydroxyl group is first protonated by the acid, forming a good leaving group (water). The departure of the water molecule generates a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon.

According to Zaitsev's rule, when multiple alkene products can be formed, the major product is the more substituted (and thus more stable) alkene. doubtnut.com In the dehydration of 1-methylcycloheptanol, proton removal can occur from the adjacent methylene (B1212753) group in the ring or from the methyl group. The pathway leading to the formation of the trisubstituted double bond within the ring (this compound) is favored over the formation of the disubstituted exocyclic double bond (methylenecycloheptane), making this compound the principal product. doubtnut.com

Partial Hydrogenation Strategies

Partial hydrogenation of a more unsaturated precursor can also yield cycloalkenes. While direct partial hydrogenation of a compound like methylcycloheptadiene to this compound is possible, a more extensively studied analogous process is the partial hydrogenation of toluene (B28343) to produce methylcyclohexene isomers. chemrxiv.org This industrial process often utilizes catalysts like ruthenium. wikipedia.org The reaction of toluene with hydrogen over a catalyst can be stopped before complete saturation to the methylcyclohexane (B89554) product, yielding a mixture of methylcyclohexene isomers. chemrxiv.orgescholarship.org

Applying this strategy to the seven-membered ring system would involve the hydrogenation of a suitable aromatic or poly-unsaturated precursor. The key challenge in this approach is achieving high selectivity for the desired mono-unsaturated product, this compound, as the reaction can easily proceed to full saturation, yielding methylcycloheptane, or result in a mixture of isomeric products. researchgate.net Reaction conditions, including temperature, pressure, and catalyst choice (e.g., Pt/γ-Al2O3), are critical in controlling the extent of hydrogenation and the distribution of products. researchgate.net

Advanced Asymmetric Synthesis of 1-Methylcyclohexene-Derived Compounds

The prochiral nature of 1-methylcyclohexene makes it an excellent substrate for studying and developing advanced asymmetric synthesis methods to create chiral molecules with high enantiomeric purity. wikipedia.org These methods are crucial for the synthesis of complex natural products and pharmaceuticals.

Chiral Borane-Mediated Hydroboration-Oxidation Reactions

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. ucla.eduaakash.ac.in When a chiral borane (B79455) reagent is used with a prochiral alkene like 1-methylcyclohexene, the reaction can proceed with high stereoselectivity, producing a chiral alcohol. pearson.com

The reaction involves the syn-addition of the borane across the double bond, where the boron atom adds to the less substituted carbon (C-1) and the hydrogen adds to the more substituted carbon (C-2). socratic.org This step forms a diastereomeric organoborane intermediate. Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl (-OH) group, with retention of configuration. ucla.eduias.ac.in The use of chiral hydroborating agents, such as diisopinocampheylborane (B13816774) (Ipc₂BH), allows for the synthesis of optically active alcohols. For 1-methylcyclohexene, this process yields trans-2-methylcyclohexanol (B1360119) as the major product in high enantiomeric excess. socratic.org

| Reagent 1 | Reagent 2 | Substrate | Major Product | Stereochemistry |

| Borane (BH₃)·THF | H₂O₂, NaOH | 1-Methylcyclohexene | trans-2-Methylcyclohexanol | Racemic Mixture ((1R,2R) and (1S,2S)) socratic.org |

| Diisopinocampheylborane (Ipc₂BH) | H₂O₂, NaOH | 1-Methylcyclohexene | trans-2-Methylcyclohexanol | Enantiomerically Enriched |

Merged Substitution-Elimination Reactions for Chiral Alcohol Synthesis

A concise, highly stereoselective synthesis of the pheromone (S)-1-methylcyclohex-2-en-1-ol has been developed from 1-methylcyclohexene. rsc.org This three-step synthesis utilizes a "merged substitution-elimination reaction" involving a phenylselenide ion. rsc.org This advanced strategy allows for the creation of a chiral allylic alcohol with excellent enantiomeric purity (>94% ee). rsc.org The sequence demonstrates a sophisticated approach to transforming a simple alkene into a valuable, optically active product by carefully controlling the reaction pathway through a unique combination of substitution and elimination steps.

Biocatalytic Oxidation Approaches (e.g., Cytochrome P450)

Biocatalysis offers a powerful and environmentally benign alternative for performing selective oxidation reactions. Cytochrome P450 monooxygenases, a versatile class of enzymes, have been successfully employed for the asymmetric oxidation of various substrates, including 1-methylcyclohexene. nih.govceu.es These enzymes can catalyze reactions such as hydroxylations and epoxidations with high levels of regio- and stereoselectivity. biorxiv.orgnih.gov

Research has shown that engineered variants of cytochrome P450, such as P450-BM3 from Bacillus megaterium, can catalyze the oxidation of 1-methylcyclohexene. nih.govceu.es The reaction can yield a mixture of products resulting from hydroxylation and epoxidation. wikipedia.org By modifying the enzyme's active site through directed evolution, scientists can tune the catalyst's selectivity to favor the formation of a specific chiral product, such as a particular enantiomer of a hydroxylated or epoxidized derivative. nih.gov For example, P450-BM3 variants have been shown to catalyze the allylic oxidation of 1-methylcyclohexene, leading to chiral alcohol products. nih.gov

| Catalyst | Substrate | Reaction Type | Potential Products |

| Cytochrome P450-BM3 (and variants) | 1-Methylcyclohexene | Biocatalytic Oxidation | Hydroxylation and Epoxidation products wikipedia.orgceu.es |

| Engineered P450-BM3 F87I/A328V | 1-Methylcyclohexene | Allylic Hydroxylation | Chiral Allylic Alcohols nih.gov |

Reaction Mechanisms and Pathways of 1 Methylcycloheptene

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction type for alkenes. juliethahn.com In the case of 1-methylcycloheptene, an unsymmetrical alkene, these reactions can lead to the formation of constitutional isomers. The preferred outcome is often governed by the stability of the carbocation intermediate formed during the reaction.

Halogenation involves the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of an alkene.

The bromination of this compound is a stereoselective reaction. The addition of bromine to an alkene typically results in anti-addition, where the two bromine atoms add to opposite faces of the double bond. libretexts.orgorganicchemistrytutor.com When 1-methylcyclohexene (a similar cyclic alkene) is treated with bromine, it forms a pair of enantiomeric bromonium ions. jove.comntu.edu.sg Subsequent attack by the bromide ion occurs from the side opposite to the bulky bromonium ion, leading to the formation of a trans-dihalide. libretexts.orgpearson.com In the reaction of 1-methylcyclohexene with bromine, the nucleophilic bromide ion attacks the more substituted carbon of the bromonium ion, leading to the opening of the three-membered ring. organicchemistrytutor.com

The mechanism of halogenation proceeds through a cyclic halonium ion intermediate. libretexts.org The initial step involves the electrophilic attack of the halogen (e.g., bromine) on the π electrons of the double bond, forming a bridged bromonium ion. jove.comntu.edu.sg This three-membered ring has a positive charge on the bromine atom. pearson.com The formation of this intermediate is significant because it dictates the stereochemical outcome of the reaction. The subsequent step involves the nucleophilic attack of the halide ion (Br⁻) on one of the carbons of the cyclic intermediate. libretexts.org This attack occurs in an SN2-like manner from the backside, leading to the observed anti-addition of the two halogen atoms. libretexts.org In the case of an unsymmetrical alkene like this compound, the attack of the nucleophile preferentially occurs at the more substituted carbon of the halonium ion. organicchemistrytutor.comjove.com

Hydrohalogenation is the addition of hydrogen halides (such as HBr, HCl, or HI) to an alkene. juliethahn.com

The reaction of this compound with hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr) is a classic example of electrophilic addition. askfilo.compdx.edu The π electrons of the double bond act as a nucleophile and attack the electrophilic hydrogen atom of the hydrogen halide. askfilo.comvaia.com This leads to the formation of a carbocation intermediate and a halide ion. pressbooks.pub The halide ion then acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product. pressbooks.pub For instance, the addition of HBr to 1-methylcyclohexene yields 1-bromo-1-methylcyclohexane (B3058953) as the major product. pdx.edu Similarly, the reaction with HI produces 1-iodo-1-methylcyclohexane. askfilo.com

The regioselectivity of hydrohalogenation is governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that already holds the greater number of hydrogen atoms. juliethahn.com A more modern statement of this rule is that the electrophile adds in such a way as to generate the most stable carbocation intermediate. juliethahn.com

In the hydrohalogenation of this compound, the initial protonation of the double bond can lead to two possible carbocation intermediates. Protonation at the unsubstituted carbon of the double bond results in a more stable tertiary carbocation, whereas protonation at the methyl-substituted carbon would form a less stable secondary carbocation. pressbooks.puborganicchemistrytutor.com Consequently, the reaction proceeds predominantly through the more stable tertiary carbocation intermediate. pressbooks.puborganicchemistrytutor.com The subsequent nucleophilic attack by the halide ion on this tertiary carbocation leads to the formation of the major product, in accordance with Markovnikov's rule. juliethahn.compressbooks.pub The formation of the carbocation is the rate-determining step of this reaction. askfilo.comvaia.comaskfilo.com

Hydrohalogenation Mechanisms

Rate-Determining Step Analysis in Protonation

The mechanism can be broken down as follows:

Protonation of the alkene : The π electrons of the double bond in this compound act as a nucleophile, attacking a proton (H+) from the acid catalyst. brainly.comaskfilo.com

Nucleophilic attack by water : A water molecule then acts as a nucleophile and attacks the electron-deficient carbocation. brainly.com

Deprotonation : Finally, another water molecule removes a proton from the resulting oxonium ion to yield the final product, 1-methylcyclohexanol, and regenerate the acid catalyst. brainly.comvaia.com

The energy profile of this reaction shows two transition states, with the first one, corresponding to the carbocation formation, being the higher in energy. pressbooks.pub The stability of the carbocation intermediate is a key factor; the formation of the more stable tertiary carbocation is favored over a less stable secondary one. doubtnut.com Kinetic studies on similar cycloalkenes, such as cyclopentene (B43876) and cyclohexene (B86901), support the A-S_E_2 mechanism (bimolecular acid-catalyzed electrophilic addition), where the slow proton transfer to the double bond is the rate-limiting step. scispace.com

Hydrosilylation Reactions

The hydrosilylation of this compound, like other alkenes, can exhibit specific regioselectivity and stereoselectivity. Research has shown that under certain catalytic conditions, the reaction proceeds with high selectivity. For instance, the hydrosilylation of 1-methylcyclohexene, a closely related compound, with HSiMe₃ catalyzed by gallium cations results exclusively in the anti-addition product. rsc.orgresearchgate.net This means that the hydrogen and the silyl (B83357) group add to opposite faces of the double bond. rsc.org

The regioselectivity often follows an anti-Markovnikov pattern, where the silyl group attaches to the less substituted carbon of the double bond. uni-freiburg.de However, the specific products and their ratios can be influenced by the silane (B1218182) used. For example, with chlorodimethylsilane, the hydrosilylation of 1-methylcyclohexene can lead to a mixture of products due to isomerization of the double bond. nucleos.com In contrast, more regioselective outcomes are observed with other silanes. nucleos.com Some catalytic systems, like those using nickel complexes, have been shown to effectively catalyze the anti-Markovnikov hydrosilylation of alkenes. epfl.ch

Various catalytic systems have been developed for the hydrosilylation of alkenes, including those based on gallium and calcium complexes.

Gallium Cations: Subvalent gallium cations, such as [Ga(PhF)₂]⁺[Al(OR_F)₄]⁻, have been shown to initiate the hydrosilylation of olefinic double bonds under mild conditions. researchgate.netuni-freiburg.de The proposed mechanism suggests that the gallium(I) cation is oxidized by the silane to generate a highly electrophilic, silane-supported silylium (B1239981) ion, which is the actual catalytic species. uni-freiburg.de This silylium ion then reacts with the alkene. The reaction with HSiMe₃ and HSiEt₃ yields anti-Markovnikov and anti-addition products efficiently. researchgate.netuni-freiburg.de

Calcium Complexes: Highly Lewis acidic calcium complexes, such as Ca[Al(OR_F)₄]₂, can also effectively catalyze the hydrosilylation of olefins with high regioselectivity. researchgate.net The proposed mechanism involves the formation of a complex between the olefin and the Ca²⁺ ion. This complexation significantly facilitates the attack of the H-SiR₃ bond on the C=C double bond. researchgate.net

Other transition-metal complexes based on cobalt and nickel have also been developed as efficient catalysts for hydrosilylation reactions. epfl.chacs.org

Regioselectivity and Stereoselectivity of Product Formation (Anti-Addition)

Oxidation Reactions

Ozonolysis is a powerful oxidation reaction that cleaves the carbon-carbon double bond of alkenes. libretexts.orgmasterorganicchemistry.com In the case of this compound, ozonolysis leads to the opening of the seven-membered ring. ontosight.ai The reaction proceeds through the formation of an initial, unstable intermediate called a molozonide, which then rearranges to a more stable ozonide. libretexts.orgopenstax.org

Subsequent work-up of the ozonide determines the final products.

Reductive work-up (e.g., with zinc and water or dimethyl sulfide) cleaves the ozonide to yield carbonyl compounds. For this compound, this results in the formation of 6-oxoheptanal. masterorganicchemistry.comvedantu.com

Oxidative work-up (e.g., with hydrogen peroxide) will oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.com

The ozonolysis of cyclic alkenes is a well-established method for producing linear bifunctional compounds. masterorganicchemistry.com

This compound can react with various reactive oxygen species present in the atmosphere, such as ozone (O₃), ground-state oxygen atoms (O(³P)), and hydroxyl (OH) radicals. These reactions are significant in the context of atmospheric chemistry.

Ozone (O₃): The gas-phase reaction of this compound with ozone has been studied, and its rate constant has been determined. At 296 ± 2 K, the rate constant for this reaction is (930 ± 24) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. researchgate.net The reaction mechanism is believed to be similar to that of other cycloalkenes, involving the formation of a Criegee intermediate after the initial addition of ozone to the double bond and subsequent ring opening. oup.comcopernicus.org This reaction can lead to the formation of secondary organic aerosols. oup.com

Oxygen Atoms (O(³P)): While specific data for this compound was not found, the reactions of O(³P) with alkenes generally proceed via addition to the double bond to form a triplet biradical intermediate, which can then undergo various isomerization and fragmentation pathways.

OH Radicals: Hydroxyl radicals are highly reactive and readily attack the double bond of alkenes. The rate constants for the reaction of OH radicals with similar cycloalkenes are typically high, on the order of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. For instance, the rate constant for the reaction of OH radicals with the similar compound 1-methylcyclohexene has been reported. researchgate.net These reactions are crucial in the atmospheric degradation of volatile organic compounds. The primary step is the electrophilic addition of the OH radical to the double bond, forming a hydroxyalkyl radical. oup.com

Ozonolysis and Ring-Opening Pathways

Catalytic Transformations

Catalytic transformations of this compound provide pathways to saturated cycloalkanes and polymeric materials. These reactions are critically dependent on the choice of catalyst, which dictates the mechanism and the final product structure. Key transformations include catalytic hydrogenation and various polymerization methods, each proceeding through distinct mechanistic steps.

Catalytic hydrogenation is a fundamental reduction reaction where hydrogen gas (H₂) adds across the double bond of an alkene in the presence of a metal catalyst to form a saturated alkane. libretexts.org The process typically occurs on the surface of a heterogeneous or homogeneous catalyst, which serves to lower the activation energy of the reaction. libretexts.orgyoutube.com For this compound, this transformation yields methylcycloheptane. The mechanism involves the adsorption of both the hydrogen molecule and the alkene onto the catalyst surface, facilitating the stepwise addition of hydrogen atoms to the carbon-carbon double bond. youtube.com

Ruthenium-based catalysts have been investigated for the hydrogenation of various olefins, including substituted cycloalkenes. capes.gov.brfrontiersin.org While specific kinetic data for this compound is not extensively detailed, valuable insights can be drawn from studies on structurally similar compounds like 1-methylcyclohexene. Experimental investigations using novel ruthenium Xantphos precatalysts provide a basis for understanding the kinetics of this reaction. acs.orgnih.gov

In a relevant study, the Gibbs free activation energy (ΔG‡) for the hydrogenation of 1-methylcyclohexene was determined experimentally using the [Ru(XantphosPh)(PhCO₂)(Cl)] precatalyst. acs.orgnih.gov The kinetic data, obtained from Eyring plots, reveals the energy barrier that must be overcome for the reaction to proceed.

| Substrate | Catalyst Precursor | Experimental Gibbs Free Activation Energy (ΔG‡) |

|---|---|---|

| 1-Methylcyclohexene | [Ru(XantphosPh)(PhCO₂)(Cl)] | 18.8 ± 2.4 kcal/mol |

This value indicates a moderately high energy barrier, reflecting the influence of the methyl substituent on the alkene's reactivity towards the ruthenium catalyst. acs.orgnih.gov

Density Functional Theory (DFT) has become a powerful computational tool for elucidating reaction mechanisms and predicting kinetic parameters in molecular catalysis. acs.orgresearchgate.net For the ruthenium-catalyzed hydrogenation of substituted olefins, DFT computations have been employed to calculate activation barriers and compare them with experimentally observed values. acs.orgnih.gov

These computational studies involve modeling plausible activation pathways and catalytic cycles to identify the turnover-determining states. acs.org A variety of popular density functionals are used to reoptimize these key states to determine how accurately theoretical calculations can reproduce experimental data. acs.orgnih.gov Research has shown that several functionals can predict the activation barriers for olefin hydrogenation with high accuracy.

| Density Functional | Mean Deviation from Experimental Values (kcal/mol) | Applicability |

|---|---|---|

| B97-D3BJ | Small (0.1) to Moderate (3.0) | Useful for in silico catalyst design |

| MN12-L | Small (0.1) to Moderate (3.0) | Useful for in silico catalyst design |

| M06-L | Small (0.1) to Moderate (3.0) | Useful for in silico catalyst design |

| B3LYP-D3 | Small (0.1) to Moderate (3.0) | Useful for in silico catalyst design |

| CAM-B3LYP | Small (0.1) to Moderate (3.0) | Useful for in silico catalyst design |

The strong agreement between DFT-calculated and experimentally measured activation energies demonstrates the predictive power of these computational methods. acs.org This capability is significant for the field of catalysis, as it allows for the in silico design and screening of potential catalysts prior to undertaking experimental work, saving time and resources. acs.org

This compound can serve as a monomer in various polymerization reactions, leading to the formation of long-chain macromolecules. The specific type of polymerization is determined by the catalyst system employed, which in turn governs the reaction mechanism and the properties of the resulting polymer. primescholars.com

Ziegler-Natta and cationic polymerization are two prominent methods for polymerizing alkenes.

Ziegler-Natta Polymerization utilizes a catalyst system typically composed of a transition metal compound (e.g., titanium chlorides) and an organoaluminum co-catalyst (e.g., triethylaluminium). wikipedia.orgbyjus.com The mechanism involves the coordination of the alkene monomer to the transition metal center, followed by insertion into the metal-carbon bond, which propagates the polymer chain. byjus.comlibretexts.org While highly effective for 1-alkenes, studies on related methylcycloolefins like 3-methylcyclohexene (B1581247) have shown that polymerization rates can be very low with these catalysts. researchgate.net

Cationic Polymerization is initiated by a Lewis or Brønsted acid, which generates a carbocation from the monomer. This reactive intermediate then propagates by attacking the double bond of subsequent monomer units. This compound has been identified as a monomer that can undergo cationic polymerization. google.comgoogle.com The stability of the tertiary carbocation formed upon the addition of an initiator to the double bond of this compound facilitates this type of polymerization.

Atom Transfer Radical Polymerization (ATRP) is a type of controlled/"living" radical polymerization (CRP) that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. cmu.edusigmaaldrich.com The core of the ATRP mechanism is a reversible equilibrium between a small number of active propagating radicals and a majority of dormant species (typically alkyl halides). cmu.edusigmaaldrich.com This equilibrium is mediated by a transition metal complex (e.g., copper/ligand) that cycles between a lower and a higher oxidation state. sigmaaldrich.comnih.gov

For a monomer to be suitable for ATRP, it generally needs to possess features that can stabilize the propagating radical and participate effectively in the activation-deactivation equilibrium. cmu.edu Typical ATRP monomers include styrenes, (meth)acrylates, and acrylamides. cmu.edu this compound, being a simple, unactivated cyclic alkene, is not a conventional substrate for ATRP. It lacks the necessary electronic properties or functional groups (like a halide) that would allow it to form a stable dormant species and reversibly interact with the catalyst system under standard ATRP conditions. Therefore, direct polymerization of this compound via a classic ATRP mechanism is generally not feasible.

Polymerization Mechanisms and Kinetics

Ziegler and Cationic Polymerization

Rearrangement and Isomerization Pathways

This compound can participate in several rearrangement and isomerization reactions, driven by factors such as photoexcitation or acid catalysis. These pathways lead to the formation of structural isomers and other degradation products.

When subjected to photoexcitation at 193 nm, this compound undergoes a retro-Diels-Alder (RDA) reaction in the gas phase. researchgate.netnih.govx-mol.net This pericyclic reaction involves the cleavage of the seven-membered ring to yield two smaller, unsaturated molecules.

A velocity-map imaging study revealed that the RDA reaction of this compound produces isoprene (B109036) (m/z = 68) and ethene (m/z = 28). researchgate.netnih.gov The experimental findings indicate that the majority of the available energy is channeled into the internal degrees of freedom of the products, with the product angular distributions being isotropic. researchgate.netx-mol.net This is consistent with a mechanism where the RDA reaction does not occur on the initially populated excited electronic state but rather from high vibrational levels of the electronic ground state following a rapid internal conversion process. researchgate.netnih.govx-mol.net

Table 2: Products of Retro-Diels-Alder Reactions of Cyclohexene Derivatives

| Parent Molecule | Excitation Wavelength (nm) | Product 1 (m/z) | Product 2 (m/z) |

|---|---|---|---|

| Cyclohexene | 193 | Butadiene (54) | Ethene (28) |

| 1-Methylcyclohexene | 193 | Isoprene (68) | Ethene (28) |

| 4-Methylcyclohexene | 193 | Butadiene (54) | Propene (42) |

Data derived from velocity-map imaging studies following photoexcitation. researchgate.netnih.gov

The migration of the carbon-carbon double bond is a fundamental isomerization process for alkenes. On platinum surfaces, such as Pt(111), this reaction proceeds through a dissociative-associative mechanism. Current time information in Bangalore, IN.rsc.org The alkene first undergoes hydrogenation at one of the sp²-hybridized carbons to form a surface-bound alkyl intermediate. Current time information in Bangalore, IN. This intermediate then undergoes a β-hydride elimination to reform an alkene, but the double bond can be established in a new position. Current time information in Bangalore, IN.

Studies on cyclic alkenes like methylcyclopentene and methylcyclohexene on Pt(111) surfaces have shown a clear preference for the migration of an exocyclic double bond to an endocyclic position. Current time information in Bangalore, IN. For instance, methylenecyclopentane (B75326) readily isomerizes to 1-methylcyclopentene. rsc.org This selectivity is attributed to the relative stability of the resulting alkenes and the energetics of the β-hydride elimination from the common methylcycloalkyl intermediate. The activation energy difference between the two possible elimination pathways is small (around 3 kcal/mol), yet it is sufficient to impart high selectivity. Current time information in Bangalore, IN. Although direct studies on this compound are less common, these findings on smaller ring systems provide a robust framework for predicting its behavior.

The formation of this compound and its isomers is often achieved through the acid-catalyzed dehydration of methylcycloheptanols. These reactions proceed via carbocation intermediates, which are susceptible to rearrangements, leading to a mixture of isomeric alkenes. mdpi.com

The dehydration of a tertiary alcohol like 1-methylcycloheptanol (B1596526) would proceed through a relatively stable tertiary carbocation, leading primarily to this compound (Zaitsev's rule product). However, the dehydration of other isomers, such as 4-methylcycloheptanol, would initially form a secondary carbocation. This secondary carbocation can undergo a 1,2-hydride shift to form the more stable tertiary carbocation, which then eliminates a proton to yield this compound. mdpi.comnih.gov

This rearrangement pathway explains why 1-methylcyclohexene is a major byproduct in the dehydration of 4-methylcyclohexanol. nih.gov A less favorable methyl group shift can also occur, leading to other isomers. nih.gov The distribution of the final alkene products is therefore dependent on the stability of the possible carbocation intermediates and the transition states leading to them. Careful control of reaction conditions, such as temperature and acid strength, is necessary to influence the product selectivity by managing the extent of these carbocation rearrangements. nih.gov

Double Bond Migration Studies

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are powerful tools for synthesizing complex molecules, especially heterocycles. researchgate.net

Alkenes are valuable substrates in various MCRs, often participating in cycloaddition or sequential bond-forming cascades to construct heterocyclic frameworks. windows.net These one-pot reactions are highly efficient and atom-economical, reducing waste and simplifying synthetic procedures. researchgate.net

While the general utility of alkenes in MCRs for the synthesis of five-, six-, and seven-membered heterocycles is well-established, specific examples detailing the use of this compound in such strategies are not widely documented in the reviewed literature. However, the reactivity of its double bond suggests its potential as a component in transition-metal-catalyzed MCRs or in domino reactions initiated by electrophilic attack. researchgate.net The development of novel MCRs involving cycloalkenes like this compound could provide rapid access to structurally diverse heterocyclic scaffolds for applications in medicinal chemistry and materials science. nih.gov

Rearrangements of 1-Methylcyclohexene Oxide

The rearrangement of 1-methylcyclohexene oxide is a significant reaction that can proceed through various pathways, influenced by thermal conditions or the presence of acidic or basic catalysts. These rearrangements lead to a variety of products, primarily isomers of methylcyclohexanone and allylic alcohols. The specific products formed and their relative yields are highly dependent on the reaction conditions and the nature of the catalyst employed.

Research into the isomerization of 1-methylcyclohexene oxide has revealed the selective nature of different catalytic systems. researchgate.netoup.com For instance, the reaction conducted at 108 °C demonstrates a clear divergence in product formation based on the catalyst used. When iron(II) sulfate (B86663) (FeSO₄) is used as the catalyst, the predominant product is 2-methylcyclohexanone. researchgate.netoup.com In contrast, using a mixed titanium dioxide-zirconium dioxide (TiO₂-ZrO₂) catalyst primarily yields allylic alcohols. researchgate.netoup.com Nickel(II) sulfate (NiSO₄) presents an intermediate case, producing roughly equal amounts of both the ketone and the allylic alcohols. researchgate.netoup.com

The formation of allylic alcohols is further nuanced. Two main allylic alcohol isomers are observed: 2-methylenecyclohexanol, which has an exocyclic double bond, and 2-methyl-2-cyclohexen-1-ol, with an endocyclic double bond. oup.com The choice of catalyst influences the selectivity for one isomer over the other. Catalysts like FeSO₄ and NiSO₄ tend to favor the formation of 2-methylenecyclohexanol. oup.com Conversely, the TiO₂-ZrO₂ catalyst system predominantly forms 2-methyl-2-cyclohexen-1-ol. oup.com This selectivity is attributed to the acid-base bifunctional nature of the TiO₂-ZrO₂ catalyst. oup.com

In acid-catalyzed rearrangements, such as in the presence of methanol (B129727) and an acid catalyst, the reaction proceeds via nucleophilic attack on the epoxide ring. youtube.com The protonated epoxide is attacked by the nucleophile (methanol in this case) at the more substituted carbon atom, leading to the opening of the epoxide ring. youtube.com This results in the formation of a methoxy (B1213986) alcohol derivative with a specific stereochemical outcome due to the inversion of stereochemistry at the site of nucleophilic attack. youtube.com

The thermal rearrangement of substituted cyclohexene oxides, such as 1-chloro-cis- and -trans-4-methylcyclohexene oxide, has also been studied. These reactions can proceed through the formation of an α-ketocarbonium ion-chloride ion pair intermediate, which then rearranges to form chloro-substituted methylcyclohexanones. rsc.org

The table below summarizes the product distribution from the isomerization of 1-methylcyclohexene oxide over various catalysts at 108 °C. researchgate.netoup.com

| Catalyst | Main Product(s) |

| FeSO₄ | Predominantly 2-Methylcyclohexanone |

| NiSO₄ | 2-Methylcyclohexanone and Allylic Alcohols (in similar amounts) |

| TiO₂-ZrO₂ | Predominantly Allylic Alcohols (mainly 2-methyl-2-cyclohexen-1-ol) |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-methylcycloheptene and its derivatives. It provides profound insights into stereochemistry and conformational dynamics, which are key to understanding its reactivity.

While specific NMR studies detailing the stereochemical assignment of this compound reaction products are not extensively published, the principles of NMR spectroscopy make it the definitive method for such tasks. In reactions where new stereocenters are formed, such as epoxidation or dihydroxylation, the resulting diastereomers will have distinct ¹H and ¹³C NMR spectra.

For example, the addition across the double bond would lead to diastereomeric products whose relative stereochemistry could be determined by analyzing:

Chemical Shifts: Protons and carbons in different stereochemical environments experience different local magnetic fields, leading to unique chemical shifts. The spatial arrangement of the newly introduced functional groups relative to the methyl group and the cycloheptene (B1346976) ring would result in observable differences in the spectra of the diastereomers.

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them. By applying the Karplus relationship, analysis of ³J(H,H) coupling constants can help determine the relative configuration of substituents on the seven-membered ring.

Nuclear Overhauser Effect (NOE): NOE spectroscopy identifies protons that are close in space. For a derivative of this compound, NOE correlations between the methyl protons and specific protons on the ring or on new substituents can definitively establish their relative stereochemical orientation (e.g., syn or anti).

The seven-membered ring of cycloheptene is known to be conformationally flexible, existing in a dynamic equilibrium between several forms, primarily the chair and the twist-boat conformations. acs.orgresearchgate.net NMR spectroscopy, particularly dynamic NMR (DNMR), is the primary technique used to study these conformational equilibria in cycloheptene derivatives. acs.orgcaltech.edu

By recording NMR spectra at various temperatures, researchers can influence the rate of interconversion between conformers. At low temperatures, this interconversion can be slowed sufficiently on the NMR timescale to allow for the observation of signals from individual conformers. cdnsciencepub.com This "freezing out" of the equilibrium allows for the determination of key thermodynamic and kinetic parameters, including the relative populations of each conformer and the activation energy barriers for their interconversion. acs.orgcdnsciencepub.com For a substituted compound like a this compound derivative, these studies would reveal how the methyl group and other substituents influence the conformational preference of the seven-membered ring.

Stereochemical Assignments and Diastereomer Differentiation

Infrared (IR) Spectroscopy for Reaction Monitoring and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful and straightforward technique for identifying functional groups and monitoring the progress of reactions involving this compound. The presence of the carbon-carbon double bond gives rise to characteristic absorption bands in its IR spectrum.

Key diagnostic peaks for this compound, based on its vapor-phase IR spectrum, are summarized below. nih.gov

| Vibration Type | Wavenumber (cm⁻¹) | Description |

| =C-H Stretch | ~3020 | Absorption from the vinylic C-H bond, characteristic of alkenes. |

| C-H Stretch | ~2850-2960 | Absorptions from the sp³ hybridized C-H bonds of the methyl group and the methylene (B1212753) units in the ring. |

| C=C Stretch | ~1660 | Absorption from the trisubstituted carbon-carbon double bond stretch. This peak is of medium intensity. |

| C-H Bend | ~1450 | Bending (scissoring) vibrations of the CH₂ groups in the ring. |

Data sourced from the NIST/EPA Gas-Phase Infrared Database and presented on PubChem. nih.gov

This technique is particularly effective for monitoring reactions where this compound is either a reactant or a product. A classic example is the synthesis of this compound via the acid-catalyzed dehydration of 1-methylcycloheptanol (B1596526). To monitor this reaction, one would observe the IR spectrum of the reaction mixture over time. The reaction is considered complete when the very broad O-H stretching band of the starting alcohol (typically around 3200–3600 cm⁻¹) has completely disappeared, and the characteristic alkene absorptions for the =C-H stretch (~3020 cm⁻¹) and the C=C stretch (~1660 cm⁻¹) have appeared and reached a stable intensity. pressbooks.pubphysicsandmathstutor.com

Gas Chromatography (GC) for Isomeric Mixture Analysis and Reaction Selectivity

Gas chromatography is the premier analytical technique for separating and quantifying the components of volatile mixtures, making it essential for analyzing the products of reactions involving this compound, which often yield isomeric products.

Many addition reactions to the unsymmetrical double bond of this compound can result in different regio- and diastereomers. For instance, reactions like hydroboration-oxidation are designed to be highly selective. Analysis by GC can confirm this selectivity by separating the desired product from any minor isomeric byproducts. ed.govacs.org The resulting alcohol isomers from such a reaction would have different polarities and boiling points, leading to different retention times on a GC column, allowing for their separation and quantification. By comparing the peak areas in the resulting chromatogram, the ratio of the regioisomers (e.g., Markovnikov vs. anti-Markovnikov addition) and diastereomers (e.g., syn vs. anti addition) can be accurately determined. labarchives.comwebassign.net

The synthesis of this compound, for example through an elimination reaction like the dehydration of 2-methylcycloheptanol, frequently produces a mixture of isomeric alkenes. pitt.edu Possible isomers include the desired, thermodynamically more stable, trisubstituted alkene (this compound) as well as the less substituted isomers like 3-methylcycloheptene and the exocyclic alkene, methylenecycloheptane.

GC is the standard method used to separate and determine the relative abundance of these alkene isomers in the product mixture. labarchives.com The separation is based on differences in the compounds' physical properties, primarily their boiling points and their interactions with the stationary phase of the GC column. brainly.combrainly.com Each isomer will exhibit a characteristic retention time under a given set of GC conditions. The Kovats retention index is a standardized measure of a compound's retention time.

| Compound | Kovats Retention Index (Standard Non-Polar Column) |

| This compound | 868 |

Data sourced from the NIST Mass Spectrometry Data Center and presented on PubChem. nih.gov

By integrating the area under each peak in the chromatogram, the percentage of each isomer in the mixture can be calculated, providing a quantitative measure of the reaction's selectivity. webassign.net

Regioselectivity and Diastereoselectivity Determination

Mass Spectrometry (MS) in Product Identification and Fragmentation Studies

Mass spectrometry (MS) serves as a critical analytical technique for the structural elucidation and identification of this compound, as well as for characterizing its reaction products. The technique provides information on the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

In electron ionization (EI) mass spectrometry, this compound (C8H14, molecular weight: 110.20 g/mol ) would first form a molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 110. As a hydrocarbon with no heteroatoms, the radical cation character of the molecular ion is delocalized across the covalent bonds. msu.edu Fragmentation is initiated by the cleavage of the weakest bonds, which are typically the C-C bonds. msu.edu The fragmentation of cyclic alkenes is often complex, involving ring-opening and subsequent cleavage reactions.

Common fragmentation pathways for alkenes involve the loss of alkyl radicals. For this compound, the fragmentation pattern is expected to show a series of peaks corresponding to the loss of methyl (CH3•), ethyl (C2H5•), and larger alkyl fragments. The stability of the resulting carbocation and radical fragments dictates the relative abundance of the observed ions.

A key fragmentation process for cyclic alkenes is the retro-Diels-Alder (RDA) reaction. For this compound, a characteristic RDA fragmentation would lead to the formation of charged and neutral diene and alkene fragments. The specific products of the RDA cleavage depend on the initial location of the double bond and any subsequent rearrangements.

Research on related compounds, such as the secondary ozonides of 1-methylcyclohexene, demonstrates the utility of advanced MS techniques like collision-induced dissociation (CID) for product identification. nih.gov In such studies, different ionization methods, including negative chemical ionization (CI), can be employed to generate stable parent ions of reaction products, which are then fragmented to reveal structural information. nih.gov For instance, CID of the [M-H]⁻ ions of secondary ozonides produced reproducible fragmentation patterns, allowing for their definitive identification. nih.gov This approach is highly applicable to studying the products of oxidation or other reactions involving this compound.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 110 | [C8H14]•+ | Molecular Ion |

| 95 | [C7H11]+ | Loss of •CH3 |

| 81 | [C6H9]+ | Loss of •C2H5 |

| 67 | [C5H7]+ | Loss of •C3H7 / Allylic Cation |

This table is based on general fragmentation principles for cyclic alkenes.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for the identification and quantification of any impurities. biomedres.usmoravek.com Impurity profiling is critical in chemical synthesis and manufacturing to ensure the quality, consistency, and safety of the final product. biomedres.ushilarispublisher.com Impurities can arise from starting materials, side reactions during synthesis, or degradation. biomedres.us

A specific reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of this compound. sielc.comsielc.com This method utilizes a specialized reverse-phase column (Newcrom R1) designed for low silanol (B1196071) activity, which is beneficial for analyzing non-polar compounds like this compound. sielc.com The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with an acid modifier. sielc.comsielc.com For general-purpose analysis, phosphoric acid can be used, while for applications requiring compatibility with mass spectrometry (LC-MS), a volatile acid like formic acid is substituted. sielc.comsielc.com

The process of purity and impurity profiling by HPLC involves several steps:

Method Development : An appropriate column, mobile phase, and detection wavelength are selected to achieve good separation between the main compound (this compound) and potential impurities. torontech.com

Sample Analysis : A precisely prepared solution of the this compound sample is injected into the HPLC system. chromforum.org

Chromatogram Interpretation : The output, a chromatogram, shows peaks corresponding to the different components in the sample. The peak for this compound should be the largest in area. Any other peaks are indicative of impurities. torontech.comchromforum.org

Purity Calculation : The purity is typically determined using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. chromforum.org

Impurity Identification : Impurities can be identified by comparing their retention times to those of known standards or by collecting the fractions and analyzing them with other techniques, such as mass spectrometry. chromatographyonline.com

The scalability of such HPLC methods allows them to be used not only for analytical-scale purity checks but also for preparative separations to isolate and purify this compound or its impurities for further study. sielc.comsielc.com

Table 2: Example HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid (or Formic Acid for MS compatibility) sielc.comsielc.com |

| Detection | UV (at a low wavelength, e.g., ~210 nm) or Mass Spectrometry (MS) sielc.comchromatographyonline.com |

| Mode | Reverse-Phase (RP) sielc.com |

| Application | Purity assessment, impurity profiling, preparative separation biomedres.ussielc.comsielc.com |

Computational Chemistry and Theoretical Investigations of 1 Methylcycloheptene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective in studying the electronic structure and energetics of organic molecules and their reactions.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating step-by-step mechanisms. For instance, studies on the ozonolysis of cyclic alkenes, including 1-methylcyclohexene as a close analog, have utilized DFT to understand the formation of primary ozonides and their subsequent decomposition pathways. acs.orgacs.org These calculations show that the reaction proceeds through a multi-step process involving the formation of a primary ozonide, which then decomposes to a Criegee intermediate and an aldehyde or ketone. acs.org

In the context of combustion, DFT has been used to explore the reaction pathways of methylcyclohexene isomers, providing insights that are applicable to 1-methylcycloheptene. These studies reveal that molecules like 1-methylcyclohexene can undergo a retro-Diels-Alder reaction, leading to ring-opening and the formation of smaller, less soot-prone fragments. osti.gov The energy landscape for such reactions, calculated using methods like the composite G4 theory, details the elementary steps, including unimolecular rearrangements and bimolecular oxidation reactions. osti.gov

A key strength of DFT is its ability to predict the activation energies (Ea) and thermodynamic properties (such as enthalpy, ΔH, and Gibbs free energy, ΔG) of reactions. This is crucial for understanding reaction rates and equilibria.

A study on the catalytic hydrogenation of 1-methylcyclohexene provides a direct comparison between experimentally determined and DFT-computed activation barriers. nih.gov Using various density functionals, the Gibbs free activation energy (ΔG‡) for the hydrogenation was calculated, showing good agreement with experimental values derived from Eyring plots. nih.gov For example, the experimental ΔG‡ for the hydrogenation of 1-methylcyclohexene with a specific ruthenium precatalyst was found to be 18.8 ± 2.4 kcal/mol. nih.gov DFT calculations with functionals like B97-D3BJ, MN12-L, M06-L, B3LYP-D3, and CAM-B3LYP were able to reproduce this value with deviations ranging from just 0.1 kcal/mol to 3.0 kcal/mol. nih.gov

Furthermore, DFT calculations on the combustion-related reactions of the analogous 1-methylcyclohexene show that the activation energy barrier for a concerted retro-Diels-Alder reaction is approximately 61.0 kcal/mol, while a stepwise pathway involving a radical intermediate has a lower barrier of 29.4 kcal/mol relative to the initial radical. osti.gov Such calculations are vital for kinetic modeling of fuel combustion. osti.gov

Table 1: Comparison of Experimental and DFT-Calculated Activation Energies for the Hydrogenation of 1-Methylcyclohexene

| Method | Gibbs Free Activation Energy (ΔG‡) (kcal/mol) |

|---|---|

| Experimental | 18.8 ± 2.4 |

| DFT (B97-D3BJ) | ~18.7 |

| DFT (MN12-L) | ~19.1 |

| DFT (M06-L) | ~19.8 |

| DFT (B3LYP-D3) | ~20.9 |

| DFT (CAM-B3LYP) | ~21.8 |

Data sourced from a study on ruthenium-catalyzed hydrogenation. nih.gov

DFT studies are pivotal in understanding the formation of soot precursors from hydrocarbon fuels during combustion. By examining the stability of radical intermediates and the energetics of competing reaction pathways, the propensity of a fuel to form soot can be predicted.

Research on methylcyclohexene isomers, which serve as structural analogs for this compound, has demonstrated that subtle differences in molecular structure can lead to vastly different sooting tendencies. osti.gov DFT calculations revealed that 1-methylcyclohexene preferentially reacts through a retro-Diels-Alder pathway, which involves ring-opening and a reduction in molecular weight, leading to lower soot formation. osti.gov In contrast, other isomers that favor dehydrogenation reactions to form cyclic dienes and ultimately aromatic compounds like toluene (B28343) are associated with higher soot yields. osti.gov The stability of the initial radical intermediate, as calculated by DFT, plays a significant role in determining which reaction pathway is favored. osti.gov

Prediction of Activation Energies and Thermodynamic Properties

Semi-Empirical Methods in Reaction Outcome Rationalization

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model number 3), offer a faster, albeit less accurate, alternative to DFT for studying large molecular systems and reaction pathways. uni-muenchen.de They are particularly useful for rationalizing reaction outcomes based on the thermodynamic stability of intermediates and products. ucsb.eduucsb.edu

The formation of this compound often proceeds through carbocation intermediates, for example, in the acid-catalyzed dehydration of 1-methylcycloheptanol (B1596526). The stability of these carbocations dictates the distribution of products according to Zaitsev's rule, which posits that the more substituted (and thus more stable) alkene is the major product.

Semi-empirical methods can be used to calculate the relative stabilities of different possible carbocation intermediates. ucsb.eduucsb.edu For instance, in a related system, the dehydration of 2-methylcyclohexanol (B165396) can lead to 1-methylcyclohexene, 3-methylcyclohexene (B1581247), and methylenecyclohexane. ucsb.edu The reaction proceeds via secondary and tertiary carbocation intermediates. Semi-empirical calculations show that the tertiary carbocation is more stable than the secondary carbocation, which explains why 1-methylcyclohexene is a major product. ucsb.eduucsb.edu The stability of carbocations increases in the order: methyl < primary < secondary < tertiary, due to hyperconjugation and inductive effects, where alkyl groups donate electron density to the positively charged carbon. libretexts.org

In the context of the dehydration of a precursor alcohol to form this compound, semi-empirical methods like AM1 and PM3 can be employed to compare the heats of formation of the possible alkene isomers. ucsb.edu These calculations can predict which isomer is the most thermodynamically stable and therefore the expected major product under thermodynamic control. ucsb.eduucsb.edu For example, tutorials illustrating these methods often use the dehydration of 2-methylcyclohexanol to demonstrate how to calculate and compare the heats of formation of the resulting 1-methylcyclohexene and other isomeric products to rationalize the experimental outcome. ucsb.edu

Table 2: Illustrative Application of Semi-Empirical Methods

| Method | Application | Key Insight |

|---|---|---|

| AM1, PM3, MNDO | Carbocation Stability in Dehydration | Predicts the relative stability of secondary vs. tertiary carbocation intermediates, rationalizing product distribution. ucsb.eduucsb.edu |

| AM1, PM3 | Heats of Formation of Isomers | Calculates ΔHf for isomeric alkenes to determine the most thermodynamically stable product. ucsb.edu |

This table illustrates the typical use of semi-empirical methods as described in computational chemistry tutorials for related systems.

Carbocation Intermediate Stability Calculations

Molecular Dynamics and Monte Carlo Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior and thermodynamic properties of molecules. While specific, in-depth simulation studies exclusively focused on this compound are not extensively documented in publicly available research, the principles of these methods are broadly applied to similar cycloalkenes, and their potential for investigating this compound is significant.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. youtube.com For a molecule like this compound, an MD simulation would involve defining a force field—a set of parameters that describe the potential energy of the system—and then simulating the trajectory of each atom over a series of small time steps (on the order of femtoseconds). youtube.com This approach allows for the exploration of the molecule's conformational landscape, revealing how the seven-membered ring and the methyl group move and interact.

Potential applications of MD simulations for this compound include:

Conformational Analysis: The cycloheptene (B1346976) ring is flexible and can adopt several low-energy conformations, such as the chair and boat forms. MD simulations can predict the relative populations of these conformers, the energy barriers between them, and the timescale of their interconversion.

Solvation Effects: By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), MD can provide insights into how the solvent structure is perturbed by the solute and how solvation influences the conformational preferences of the cycloalkene.

Thermodynamic Properties: From the simulated trajectories, various thermodynamic properties like heat capacity and diffusion coefficients can be calculated.

For instance, reactive molecular dynamics simulations have been employed to investigate the combustion chemistry of related compounds like methylcyclohexene, providing insights into reaction pathways at high temperatures. osti.gov A similar approach could elucidate the thermal decomposition mechanisms of this compound.

Monte Carlo (MC) Simulations

Monte Carlo simulations utilize repeated random sampling to obtain numerical results, often for problems that are deterministic in principle but difficult to solve with other approaches. epfl.ch In computational chemistry, the Metropolis Monte Carlo method is a cornerstone for exploring the configuration space of a system. epfl.ch Instead of following a deterministic trajectory like in MD, an MC simulation generates new molecular configurations through random moves (e.g., translating or rotating the molecule, or altering bond angles and dihedrals). epfl.ch4tu.nl Each new configuration is then accepted or rejected based on a probability criterion that depends on the change in energy, typically ensuring that the system evolves towards thermal equilibrium. epfl.ch

For this compound, MC simulations are particularly useful for:

Equilibrium Properties: MC is highly efficient for calculating equilibrium thermodynamic properties such as the average potential energy, pressure, and radial distribution functions.

Phase Equilibria: Gibbs Ensemble Monte Carlo is a specialized MC technique that can be used to simulate phase equilibria, for example, to determine the vapor-liquid coexistence curve for this compound. 4tu.nl

Exploring Complex Energy Landscapes: For flexible molecules with many local energy minima, MC simulations can sometimes overcome energy barriers more efficiently than MD, providing a more comprehensive sampling of the conformational space.

The table below summarizes the potential applications of these simulation techniques for studying this compound.

| Simulation Technique | Key Principle | Potential Applications for this compound |

| Molecular Dynamics (MD) | Solves Newton's equations of motion to simulate atomic trajectories. youtube.com | Conformational analysis, solvation dynamics, transport properties, reaction mechanisms. |

| Monte Carlo (MC) | Uses random sampling to explore molecular configurations and calculate properties. epfl.ch | Equilibrium thermodynamics, phase equilibria, efficient sampling of complex energy landscapes. |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally efficient way to study chemical processes in large molecular systems. mpg.denih.gov This approach partitions the system into two regions: a small, chemically active part (e.g., the site of a reaction) which is treated with a high-level, computationally expensive quantum mechanics (QM) method, and the larger, surrounding environment which is described by a simpler, classical molecular mechanics (MM) force field. mpg.de

For this compound, QM/MM simulations are ideal for investigating its reactivity, particularly in complex environments like solutions or enzyme active sites. The core principle involves treating the double bond and its immediate substituents (the methyl group and adjacent ring carbons) at the QM level to accurately describe the electronic structure changes during a reaction, while the rest of the cycloalkane ring and any surrounding solvent or protein molecules are handled by MM. mpg.demdpi.com

Key aspects of applying QM/MM to this compound would include:

Boundary Treatment: A critical challenge in QM/MM is handling the boundary between the QM and MM regions, especially when it cuts across covalent bonds. mpg.de Link-atom schemes are commonly used, where a hydrogen atom is added to the QM region to satisfy the valency of the QM boundary atom. mpg.de

Electrostatic Interactions: The interaction between the QM and MM regions is crucial. In an "electrostatic embedding" scheme, the partial charges of the MM atoms are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the environment. researchgate.net This is essential for accurately modeling reactions in polar media or within the electrostatic field of a protein.

Research Applications

While direct QM/MM studies on this compound are not prominent, research on related systems highlights the method's utility. For example, QM/MM calculations have been used to investigate the mechanism of epoxidation of related alkenes by metalloenzymes. researchgate.net A hypothetical QM/MM study on the acid-catalyzed hydration of this compound could proceed as follows:

System Setup: The this compound molecule and a hydronium ion would constitute the QM region. This region would be solvated in a large sphere or box of water molecules, which form the MM region.

Reaction Coordinate Scan: The potential energy surface would be explored along the reaction coordinate, which could be defined as the distance between the incoming water oxygen and one of the double-bonded carbons. This allows for the identification of transition states and intermediates.

Analysis: The simulation would yield the activation energy barrier for the reaction, providing a quantitative measure of the reaction rate. It would also reveal details about the structure of the carbocation intermediate and the transition state, and how the surrounding water molecules stabilize these species through hydrogen bonding. mdpi.com

The table below outlines the components and goals of a typical QM/MM study involving this compound.

| Study Component | Description | Relevance to this compound |

| QM Region | The part of the system treated with quantum mechanics (e.g., DFT). | The C=C double bond and methyl group of this compound, plus any reacting species. |

| MM Region | The part of the system treated with a classical force field. | The remainder of the cycloheptene ring and the surrounding environment (e.g., solvent). |

| Boundary | The interface between the QM and MM regions. | Covalent bonds connecting the QM and MM parts of the cycloheptene ring. |

| Objective | To model a chemical process with high accuracy and manageable computational cost. mpg.de | Elucidating reaction mechanisms (e.g., hydration, oxidation, epoxidation), calculating activation energies, and understanding the role of the environment. |

Derivatives and Advanced Research Applications of 1 Methylcycloheptene

Synthesis of Enantiomerically Pure Derivatives

The creation of molecules with specific three-dimensional arrangements is crucial in fields like pharmacology, where different enantiomers of a drug can have vastly different biological effects. The synthesis of enantiomerically pure compounds from prochiral starting materials like 1-methylcycloheptene is a significant area of research. A prochiral molecule can be converted into a chiral molecule in a single step.

Stereoselective synthesis is a cornerstone of modern organic chemistry, aiming to produce a specific stereoisomer of a product. This is often achieved using chiral auxiliaries or catalysts.

Chiral Auxiliaries : These are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. This substrate-controlled method allows for the formation of new stereocenters in a predictable relative configuration.

Asymmetric Catalysis : This method employs a chiral catalyst to influence the stereoselectivity of a reaction. The catalyst, being chiral, creates a chiral environment that favors the formation of one enantiomer over the other. This approach is highly efficient as only a small amount of the catalyst is needed to produce a large quantity of the desired enantiomerically enriched product.

While specific examples detailing the use of a wide range of chiral auxiliaries directly on this compound are specialized, the principles are well-established with analogous compounds like 1-methylcyclohexene. For instance, asymmetric dihydroxylation or epoxidation reactions on the cycloalkene double bond using chiral catalysts (e.g., those based on osmium with chiral ligands or Sharpless asymmetric epoxidation) can produce chiral diols or epoxides, which are versatile intermediates for further synthesis.

Cycloalkenes are important starting materials for the synthesis of various biologically active molecules.

Pheromones : Research on the closely related 1-methylcyclohexene has demonstrated its use in the asymmetric synthesis of insect pheromones. For example, the aggregation pheromone 1-methylcyclohex-2-en-1-ol (B1345100) has been synthesized with high enantiomeric excess from 1-methylcyclohexene. rsc.orgrsc.orgresearchgate.net This synthesis involves a "merged substitution-elimination reaction" utilizing a phenylselenide ion, showcasing how a simple cycloalkene can be converted into a complex, biologically active target. rsc.orgrsc.orgresearchgate.net

Oxaliplatin (B1677828) Derivatives : The anticancer drug oxaliplatin is a platinum-based agent used in chemotherapy. wikipedia.orgamericanelements.com Significant research has been dedicated to synthesizing novel, enantiomerically pure derivatives to improve efficacy and reduce side effects. The starting material for some of these derivatives is 4-methylcyclohexene, an isomer of 1-methylcyclohexene. For instance, the synthesis of {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II), a derivative with promising anticancer activity, begins with enantiomerically pure (S)-4-methylcyclohexene. This highlights the role of methyl-substituted cycloalkenes as key building blocks in the development of advanced pharmaceuticals.

Chiral Auxiliaries and Catalysts in Stereoselective Synthesis

Functionalized Polyisoprene Synthesis from Related Cycloalkenes

Polyisoprene, the primary component of natural rubber, is a polymer of isoprene (B109036). sigmaaldrich.comwikipedia.orgwikipedia.org Functionalized polyisoprenes are sought after for their modified properties, which can be tailored for specific applications like advanced sealants, adhesives, or biomedical materials. sigmaaldrich.com The synthesis of these functional polymers can be achieved using cycloalkenes through ring-opening metathesis polymerization (ROMP).

While this compound is not the traditional monomer for polyisoprene, the synthesis of polyisoprene from a related cycloalkene, 1-methylcyclobutene, has been demonstrated. This reaction proceeds via metathesis, a process that breaks and reforms double bonds, to create the polymer chain. Similarly, other cycloalkenes like polycyclooctadiene have been catalytically isomerized to create conjugated backbones suitable for further functionalization. This demonstrates the utility of cycloalkenes as monomers for creating polymers with specific functionalities integrated either during or after polymerization.

Role as a Model Compound in Fundamental Organic Reaction Studies

This compound and its isomers serve as important model compounds for investigating the mechanisms, regioselectivity, and stereochemistry of fundamental organic reactions. ontosight.ai The rigid, yet conformationally distinct, seven-membered ring of this compound provides a different steric and electronic environment compared to its more commonly studied six-membered ring counterpart, 1-methylcyclohexene.

Studies using 1-methylcyclohexene as a substrate have provided valuable insights into various transformations:

Electrophilic Addition : The reaction of 1-methylcyclohexene with agents like H-Cl demonstrates Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form the more stable tertiary carbocation intermediate. ucr.edu

Hydrosilylation : The reaction with silanes is complex, and the product distribution depends heavily on the specific reagent used, highlighting the subtle mechanistic pathways, including potential double bond migration. wikipedia.org

Oxidation and Epoxidation : Ozonolysis leads to a predictable ring-opening, while epoxidation catalyzed by agents like cytochrome P450 can yield both epoxidation and hydroxylation products. wikipedia.orgtechnion.ac.il

Stereochemical Probe : Because it is prochiral, 1-methylcyclohexene is used to probe the stereochemistry of reactions involving alkenes. wikipedia.org

By analogy, this compound serves as a crucial substrate for understanding how these reactions are influenced by the increased flexibility and differing ring strain of a seven-membered carbocycle.

Intermediates in Complex Organic Molecule Development

Beyond their direct use, derivatives of methylcycloalkenes are versatile intermediates for building more complex molecular architectures. A key example is 6-bromo-1-methylcyclohexene, which can be synthesized from 1-methylcyclohexene. The bromine atom in this compound can be readily displaced by a wide range of nucleophiles (such as alcohols or amines) to introduce new functional groups. It can also participate in elimination reactions. This reactivity makes such halogenated derivatives powerful building blocks in multi-step syntheses, allowing for the strategic construction of elaborate organic molecules.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-methylcycloheptene, and how can experimental reproducibility be ensured?

- Methodology : The synthesis of this compound typically involves acid-catalyzed dehydration of 1-methylcycloheptanol or epoxide rearrangements. For example, the rearrangement of this compound oxide under reflux conditions yields 2-methyl-enecycloheptanol as a major product, identified via GC-MS and NMR . To ensure reproducibility:

- Document reaction conditions (solvent, temperature, catalysts) and stoichiometry rigorously.

- Characterize intermediates and products using spectral data (e.g., IR for functional groups, NMR for structural elucidation).

- Include purity validation (e.g., HPLC or GC retention times) and reference standard spectra for comparison .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

- Methodology : Prioritize a multi-technique approach:

- Boiling point and stability : Use differential scanning calorimetry (DSC) or controlled distillation under inert atmospheres to avoid decomposition.

- Stereochemical analysis : Employ NOESY NMR or X-ray crystallography for spatial configuration determination.

- Purity assessment : Combine gas chromatography (GC) with mass spectrometry (MS) for trace impurity detection .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Methodology : Contradictions often arise from isomerism or solvent effects. Address this by:

- Isomer identification : Use dynamic NMR to detect interconverting isomers or computational modeling (DFT) to predict stable conformers.

- Solvent standardization : Replicate experiments in solvents of varying polarity (e.g., hexane vs. DMSO) to assess environmental impacts on spectral shifts .

- Cross-reference with databases like PubChem or NIST Chemistry WebBook for benchmark spectral libraries .

Q. What mechanisms explain unexpected reaction outcomes in this compound oxide rearrangements?

- Case study : Treatment of this compound oxide with β-butyllithium primarily yields ketone 10 and alcohol 9, alongside 1-tert-butyl-2-methylcycloheptanol, suggesting competing transannular hydride shifts and nucleophilic attacks .

- Analytical approach :

- Monitor reaction kinetics via in situ FTIR to track intermediate formation.

- Use isotopic labeling (e.g., deuterated solvents) to trace hydrogen migration pathways.

- Compare experimental outcomes with computational simulations (e.g., Gaussian for transition-state modeling) .

Q. How can computational models improve the predictability of this compound’s reactivity?

- Methodology :

- DFT/Molecular mechanics : Calculate activation energies for ring-opening reactions or cycloadditions to identify thermodynamically favored pathways.

- Solvent effect modeling : Use COSMO-RS to simulate solvent interactions and predict regioselectivity.

- Validate models against experimental kinetic data (e.g., Arrhenius plots) and adjust parameters for accuracy .

Data Analysis and Reproducibility

Q. What strategies mitigate bias in pharmacological studies involving this compound derivatives?

- Methodology :

- Allocation concealment : Randomize treatment groups using blinded protocols to prevent selection bias .

- Double-blinding : Ensure both researchers and participants are unaware of sample identities during assays.

- Data transparency : Publish raw datasets (e.g., IC50 values, spectral files) in supplementary materials to enable independent verification .

Q. How should researchers address discrepancies between theoretical and experimental yields in syntheses?

- Troubleshooting steps :

- Side-reaction analysis : Use LC-MS to detect unaccounted byproducts (e.g., dimerization or oxidation).

- Mass balance checks : Compare total mass recovery against theoretical values to identify losses during workup.

- Catalyst optimization : Screen alternative catalysts (e.g., Lewis acids vs. enzymes) to improve efficiency .

Retrosynthesis Analysis